molecular formula C14H19NO3 B2535974 2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid CAS No. 1456082-67-9

2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid

Cat. No.: B2535974
CAS No.: 1456082-67-9
M. Wt: 249.31
InChI Key: WNJCALQSYAGVPA-UHFFFAOYSA-N
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Description

2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid (CAS 1456082-67-9) is a piperidine-based carboxylic acid with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol [ 1 ]. This compound features a hydroxypiperidine scaffold, a structure recognized in medicinal chemistry for its versatility in drug discovery. The molecular scaffold of this compound is of significant research interest, particularly in the development of ligands for central nervous system (CNS) targets. Compounds based on the hydroxypiperidine structure have been investigated for their ability to bind to monoamine transporters, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [ 6 ]. This interaction is a key mechanism for compounds studied in neuroscience research, such as those exploring novel pharmacotherapies. Furthermore, hydroxypiperidine-substituted compounds are actively explored in oncology research, where they have demonstrated promising antiproliferative activity in cellular models, such as lung cancer cell lines [ 9 ]. The structural features of this compound, including the acetic acid moiety and the benzyl group, make it a valuable synthetic intermediate or building block for constructing more complex molecules for pharmaceutical research [ 5 ]. It is supplied as a high-purity material for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can find detailed structural and ordering information, including SMILES (C1CC(CN(C1)CC2=CC=CC=C2)(CC(=O)O)O) and InChI identifiers, in the associated product documentation [ 3 ].

Properties

IUPAC Name

2-(1-benzyl-3-hydroxypiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(17)9-14(18)7-4-8-15(11-14)10-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJCALQSYAGVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a primary amine, and a ketone are reacted to form the piperidine structure.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where an appropriate oxidizing agent is used to convert a precursor to the hydroxyl-substituted piperidine.

    Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine-Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity (Estimated) Synthesis Yield Safety Data
2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid C₁₄H₁₉NO₃ 249.31 Benzyl, hydroxyl, acetic acid Not reported Not reported Not available
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid C₁₄H₁₅ClN₂O₃ 294.74 Chloro-benzoxazol, acetic acid Not reported Not reported Precautionary GHS statements
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p) C₁₅H₁₇NO₂* ~247.30 Benzodioxol, methyl, acetic acid Not reported 58% Not available
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid C₁₃H₁₇NO₄S 299.34 Phenylsulfonyl, acetic acid Not reported Not reported No data in evidence
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid C₁₄H₂₀N₂O₂ 248.32 Benzyl, amino, acetic acid Not reported Not reported Limited storage data (-20°C)

*Calculated based on structural similarity to .

Key Observations

Functional Group Impact: The hydroxyl group in the target compound enhances hydrophilicity compared to the sulfonyl () or chloro-benzoxazol () groups, which are more electronegative and may alter receptor-binding kinetics .

Pharmacophore Mapping :

  • Pharmacophore models in (Tables S1-S3) suggest that substituents like benzyl or benzodioxol () improve ligand-receptor interactions through aromatic stacking, while hydroxyl groups may stabilize hydrogen bonds. However, the chloro-benzoxazol derivative () might exhibit higher toxicity due to halogenated motifs .

Synthetic Efficiency: Compound 3p () was synthesized in 58% yield, indicating moderate efficiency.

Safety and Handling :

  • The chloro-benzoxazol derivative () carries precautionary GHS statements, suggesting higher reactivity or toxicity compared to the target compound. Sulfonyl-containing analogs () may exhibit greater stability but reduced metabolic clearance .

Biological Activity

2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉NO₂. The compound features a piperidine ring substituted with a benzyl group and an acetic acid moiety, which contributes to its unique pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Analgesic and Anti-inflammatory Effects

  • The compound has been studied for its analgesic properties, likely due to its interaction with opioid receptors. Similar compounds have shown efficacy in treating pain and inflammation, suggesting potential applications in pain management therapies.

2. Neuropharmacological Effects

  • It may influence neurotransmitter systems involved in anxiety and depression. Compounds with similar structures have been noted for their ability to modulate the activity of neurotransmitters such as serotonin and norepinephrine, indicating a possible role in treating mood disorders.

3. Interaction with Biological Receptors

  • Interaction studies have demonstrated that this compound interacts with various receptors, including opioid receptors, which are critical in mediating pain and emotional responses.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. The presence of the hydroxyl group on the piperidine ring is significant as it influences receptor binding affinity and selectivity compared to other similar compounds.

Compound NameStructureUnique Features
2-(1-Benzylpiperidin-4-yl)acetic acidC₁₄H₁₉NO₂Higher affinity for different opioid receptors
N-Benzyl-N-methylpiperidine-4-carboxamideC₁₄H₁₉N₂O₂Exhibits unique anti-inflammatory properties
1-BenzylpiperidineC₁₅H₁₈NBasic structure used as a precursor for various derivatives

The specific positioning of functional groups in this compound enhances its biological activity compared to these structurally similar compounds.

Case Studies and Experimental Findings

While comprehensive clinical data on this compound remain limited, preliminary studies provide insights into its potential:

In Vitro Studies

  • In vitro assays have indicated that compounds with similar piperidine structures exhibit high affinity for dopamine and norepinephrine transporters, which are critical in the modulation of mood and pain perception .

In Vivo Studies

  • Animal models have shown that related compounds can significantly alter locomotor activity, suggesting that they may influence central nervous system functions. For example, certain derivatives demonstrated effects comparable to established analgesics like cocaine in terms of locomotor stimulation .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization.

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water) .

X-ray Diffraction : Collect data using a Bruker SMART APEXII diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 120 K. Example parameters:

Parameter Value
Space groupP21/c
a, b, c (Å)12.5022, 8.2690, 9.0199
β (°)93.573
Resolution0.84 Å

Refinement : Use SHELXL for structure solution and refinement. Apply absorption correction (e.g., SADABS) and constrain H-atoms geometrically. Target R-factor < 0.03 .

Q. Data Interpretation :

  • Analyze dihedral angles (e.g., phenyl vs. acetic acid plane) to confirm stereochemistry.
  • Identify hydrogen-bonding motifs (e.g., R₂²(8) dimers) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for airborne control .

Exposure Response :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress persists.
  • Skin Contact : Wash with soap and water for 15 minutes.
  • Ingestion : Rinse mouth with water; do not induce vomiting .

Storage : Keep in a cool, dry place (<25°C) away from oxidizers.

Q. GHS Classification :

  • Acute toxicity (Category 4 for oral, dermal, inhalation) .

Advanced: How can contradictions between NMR and X-ray crystallography data be resolved?

Methodological Answer:

Dynamic Effects : NMR captures time-averaged conformers in solution, while X-ray shows static solid-state geometry. Use variable-temperature NMR to assess conformational flexibility .

Tautomerism/Kinetics : Check for pH-dependent equilibria (e.g., enol-keto tautomerism) via ¹³C NMR.

Complementary Techniques :

  • Compare DFT-calculated NMR shifts (e.g., Gaussian09) with experimental data.
  • Validate hydrogen-bonding networks via IR spectroscopy .

Case Study : In 2-(3-bromo-4-methoxyphenyl)acetic acid, X-ray revealed a near-perpendicular dihedral angle (78.15°) between phenyl and acetic acid planes, whereas NMR suggested greater mobility .

Advanced: What strategies optimize regioselective functionalization of the piperidine ring?

Methodological Answer:

Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield specific sites during synthesis .

Directing Effects : Leverage electronic effects (e.g., electron-withdrawing substituents) to guide electrophilic attacks. Example: Bromination in acetic acid selectively targets para positions .

Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions at the 3-hydroxy position .

Example : In Combretastatin A-4 synthesis, bromine in acetic acid achieved regioselective substitution due to the methoxy group’s electron-donating effect .

Advanced: How can computational modeling enhance conformational analysis?

Methodological Answer:

DFT Calculations : Use Gaussian09 or ORCA to optimize molecular geometries at the B3LYP/6-31G(d) level. Compare with X-ray torsional angles (e.g., C7—O1—C1—C6 = 1.2° in 2-(3-bromo-4-methoxyphenyl)acetic acid) .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) to predict solution-phase conformers.

Docking Studies : Map hydrogen-bonding interactions with biological targets (e.g., enzymes) to validate pharmacophore models.

Validation : Match computed IR spectra with experimental data to confirm accuracy .

Basic: What analytical techniques quantify purity and concentration?

Methodological Answer:

Titration : Use NaOH (1.0 M) with phenolphthalein indicator to titrate the acetic acid group. Calculate molarity via M1V1=M2V2M_1V_1 = M_2V_2, correcting for dilution .

HPLC : Employ a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30).

Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₄H₁₉NO₃: 250.14).

Example : In vinegar titration, a 13.6% error arose from measurement inaccuracies, highlighting the need for calibrated pipettes .

Advanced: How does hydrogen bonding influence solid-state packing?

Methodological Answer:

X-ray Analysis : Identify O—H···O interactions forming centrosymmetric dimers (e.g., R₂²(8) motifs). Measure bond distances (e.g., 2.65 Å for O—H···O) .

Thermal Analysis : Use DSC to correlate melting points with packing efficiency.

Solubility Studies : Compare solubility in polar vs. nonpolar solvents to infer intermolecular forces.

Case Study : In 2-(3-bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers dominated the lattice, stabilizing the crystal structure .

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